molecular formula C16H13FO3 B2399479 (E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 1215089-93-2

(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2399479
CAS RN: 1215089-93-2
M. Wt: 272.275
InChI Key: WFEWRCPZGFCBCS-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as FHP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FHP is a member of the chalcone family, which are compounds that have been found to exhibit numerous biological activities.

Scientific Research Applications

Solar Cell Material

One significant application of a related compound, (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one, is in dye-sensitized solar cells (DSSCs). This compound, with its donor-π-acceptor architecture, has been shown to enhance intramolecular charge transfer, leading to higher conversion efficiencies in DSSCs compared to similar compounds without the methoxy group (Ainizatul Husna Anizaim et al., 2020).

Structural Analysis and Spectroscopy

The molecular structure of similar compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been studied using various spectroscopic methods. These analyses provide insights into the compound's geometrical parameters, stability, and non-linear optical (NLO) properties, which are crucial for materials science and photonics applications (A. Najiya et al., 2014).

Crystal Structure and Interaction Analysis

The crystal structure and interaction analysis of (E)-3-(2-hydroxy-5-methoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one and its derivatives have been a focus of research. Such studies involve examining the molecule's planarity, hydrogen bonding schemes, and π interactions, which are essential for understanding the material's properties and potential applications in pharmaceuticals and material sciences (L. Gomes et al., 2020).

Antimicrobial Activity

Compounds like 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from a similar base compound, have been evaluated for their antimicrobial activity. Such research is valuable for the development of new antimicrobial agents (M. Nagamani et al., 2018).

Antioxidant Activity

Studies on 2'-aminochalcone derivatives, related to the compound , have shown significant antioxidant activity. These derivatives are synthesized, characterized, and tested in vitro to assess their free radical scavenging ability, relevant in pharmaceutical research (Chiara Sulpizio et al., 2016).

Quantum Chemical Calculations

Quantum chemical calculations on similar compounds have been performed to explore their molecular structure, spectroscopic properties, and electronic characteristics. This research is critical for understanding the material's potential in various technological applications (M. Priya et al., 2019).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWRCPZGFCBCS-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.